molecular formula C₂₄H₄₇NO₇ B1150680 α-Galactosyl erythro-Sphingosine

α-Galactosyl erythro-Sphingosine

Cat. No.: B1150680
M. Wt: 461.63
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

The discovery and characterization of α-galactosyl-containing sphingolipids emerged from systematic investigations into bioactive compounds derived from marine organisms and bacterial sources during the late twentieth century. The foundational work in this field began with the isolation of galactosylceramides from the marine sponge Agelas mauritianus, where researchers identified novel glycosphingolipids with potent biological activities. These early discoveries established the importance of alpha-galactosyl linkages in glycosphingolipid structure and function.

The scientific exploration of galactosylceramides expanded significantly when researchers demonstrated that these compounds possessed unique immunomodulatory properties. Structure-activity relationship studies conducted on marine-derived galactosylceramides revealed that the stereochemical configuration of both the sugar moiety and the sphingoid base played crucial roles in determining biological activity. This research provided the foundation for understanding how specific structural modifications, including the use of different sphingosine stereoisomers, could influence the biological properties of these compounds.

Further investigations into microbial sources revealed that certain bacterial species, particularly those belonging to the genus Bacteroides, produce their own variants of galactosylceramides with distinct structural features. Research conducted on Bacteroides fragilis demonstrated the bacterial production of alpha-galactosylceramide compounds with different ceramide backbones and fatty acid compositions. These findings expanded the understanding of galactosylceramide diversity and highlighted the potential for discovering novel structural variants, including those containing erythro-sphingosine bases.

The characterization of these bacterial galactosylceramides employed sophisticated analytical techniques including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate their precise structures. These methodological advances enabled researchers to distinguish between different stereoisomers and structural variants, laying the groundwork for the identification and study of compounds like α-galactosyl erythro-sphingosine. The historical progression from marine natural product discovery to bacterial glycolipid characterization represents a significant evolution in the field of glycosphingolipid research.

Nomenclature and Classification

α-Galactosyl erythro-Sphingosine belongs to the glycosphingolipid family, which represents a subtype of glycolipids containing the amino alcohol sphingosine. The systematic nomenclature of this compound reflects its key structural components: the alpha-configured galactose sugar unit and the erythro-sphingosine backbone. The alpha designation indicates the specific anomeric configuration of the galactose-sphingosine glycosidic linkage, while the erythro prefix describes the stereochemical arrangement of the hydroxyl groups on the sphingosine chain.

Within the broader classification system of glycosphingolipids, α-galactosyl erythro-sphingosine can be categorized as a neutral glycosphingolipid, distinguishing it from negatively charged variants such as gangliosides and sulfatides. This classification is based on the absence of charged functional groups such as sialic acids or sulfate moieties that characterize other glycosphingolipid subfamilies. The neutral nature of this compound influences its physical properties, membrane interactions, and biological activities.

The structural classification of α-galactosyl erythro-sphingosine also relates to its position within the ceramide-based glycolipid family. Unlike more complex glycosphingolipids that contain multiple sugar residues, this compound represents a relatively simple glycosphingolipid structure with a single galactose unit attached to the sphingoid base. This structural simplicity places it in the category of cerebrosides, which are characterized by the presence of a single neutral sugar attached to a ceramide backbone.

The systematic naming conventions for this compound follow established International Union of Pure and Applied Chemistry guidelines for glycolipid nomenclature. The complete chemical name incorporates descriptors for the galactose configuration, the glycosidic linkage position, and the specific stereochemistry of the sphingosine component. This precise nomenclature system enables clear communication about structural features and facilitates accurate identification of the compound in scientific literature and databases.

Structural Relationship to Other Sphingolipids

The structural architecture of α-galactosyl erythro-sphingosine shares fundamental features with other members of the glycosphingolipid family while maintaining distinct characteristics that influence its biological properties. The erythro-sphingosine backbone provides the hydrophobic foundation of the molecule, consisting of a long-chain amino alcohol with specific stereochemical configuration that differs from other sphingoid bases such as phytosphingosine or dihydrosphingosine.

Comparative analysis with related compounds reveals important structural distinctions. For instance, the marine-derived alpha-galactosylceramide compounds typically contain phytosphingosine bases with additional hydroxyl groups, while bacterial galactosylceramides may incorporate dihydroceramide structures. The erythro-sphingosine component of α-galactosyl erythro-sphingosine represents a specific stereoisomeric variant that may confer unique membrane interaction properties and biological activities compared to these related compounds.

The galactose moiety in α-galactosyl erythro-sphingosine adopts an alpha-anomeric configuration, which contrasts with the beta-configuration found in many other naturally occurring glycosphingolipids. This alpha-linkage is particularly significant because it represents a relatively rare configuration in mammalian glycosphingolipids, making compounds with this feature structurally distinctive. The alpha-galactosyl configuration has been associated with specific recognition patterns by immune system components, particularly natural killer T cells that express the CD1d receptor.

The fatty acid component, when present in ceramide derivatives, significantly influences the overall structural properties of galactosylceramides. Research on bacterial galactosylceramides has demonstrated that different fatty acid chain lengths and saturation patterns can affect the compound's physical properties and biological activities. While α-galactosyl erythro-sphingosine lacks the fatty acid component found in full ceramide structures, its structural relationship to these more complex molecules provides important context for understanding its potential biological roles.

Significance in Biological Systems

The biological significance of α-galactosyl erythro-sphingosine emerges from its structural relationship to bioactive glycosphingolipids that play important roles in immune system regulation and cellular signaling processes. Related alpha-galactosylceramide compounds have been extensively studied for their ability to activate natural killer T cells through interaction with the CD1d presentation pathway. This immunomodulatory activity suggests that structurally similar compounds, including α-galactosyl erythro-sphingosine, may possess comparable biological functions.

The presence of galactosylceramides in bacterial systems, particularly those produced by gut microbiota such as Bacteroides fragilis, highlights the potential significance of these compounds in host-microbe interactions. The bacterial production of alpha-galactosylceramides has been demonstrated to influence immune system function, contributing to the regulation of inflammatory responses and immune homeostasis. The structural similarity of α-galactosyl erythro-sphingosine to these bacterial glycolipids suggests potential involvement in similar biological processes.

Research into the immunological properties of alpha-galactosylceramides has revealed their capacity to modulate cytokine production patterns, influencing the balance between different types of immune responses. These compounds can promote either T-helper 1 or T-helper 2 type immune responses depending on their specific structural features and presentation context. The unique structural characteristics of α-galactosyl erythro-sphingosine may confer distinct immunomodulatory properties that differ from those of other galactosylceramide variants.

Properties

Molecular Formula

C₂₄H₄₇NO₇

Molecular Weight

461.63

Synonyms

(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecen-1-yl α-D-Galactopyranoside; 

Origin of Product

United States

Comparison with Similar Compounds

β-Galactosyl Sphingosine Derivatives

  • Structure: β-Galactosyl sphingosines, such as Galactosyl(β) Sphingosine-d7 (C24H40D7NO7), feature a β-glycosidic bond between galactose and sphingosine. This configuration alters molecular recognition, as β-linkages are substrates for β-galactosidases and selectin ligands .
  • Biological Activity : β-linked galactosyl compounds are critical in hematopoietic stem/progenitor cell (HSPC) homing to bone marrow, mediated by β4GalT-1-dependent galactosylation. Deficiencies in β4GalT-1 impair HSPC engraftment, highlighting the importance of β-linkages in cell adhesion .
  • Enzymatic Susceptibility: β-galactosidases preferentially hydrolyze β-linked galactosyl residues, influencing metabolic turnover rates compared to α-linked analogs .

N,N-Dimethyl-β-Galactosyl Sphingosine

  • Structure: This derivative includes dimethylation of the sphingosine amino group (CAS: 240491-19-4), enhancing lipid solubility and altering receptor interactions .
  • Applications : The dimethyl modification may improve pharmacokinetics, making it a candidate for drug delivery systems. However, its immune-stimulatory effects are less characterized compared to α-Galactosyl erythro-Sphingosine .

α-Galactosyl Ceramide Analogues

  • Structure: Ceramides differ from sphingosines by the presence of an amide-linked fatty acid chain. α-Galactosyl ceramides, such as KRN7000, are well-known iNKT cell agonists .
  • Biological Activity : While α-Galactosyl erythro-Sphingosine shares iNKT cell activation properties with ceramide analogs, the absence of a fatty acid tail in the former may reduce membrane integration and alter signaling kinetics .

Data Table: Key Comparative Properties

Compound Glycosidic Bond Sphingoid Base Synthesis Yield Key Biological Role Enzymatic Susceptibility
α-Galactosyl erythro-Sphingosine α Sphingosine (d18:1) 26% (9 steps) iNKT cell activation Resistant to β-galactosidases
β-Galactosyl Sphingosine-d7 β Sphingosine-d7 N/A HSPC homing, cell adhesion Hydrolyzed by β-galactosidases
N,N-Dimethyl-β-Galactosyl Sphingosine β Dimethyl-sphingosine N/A Drug delivery, membrane stability Moderate hydrolysis
α-Galactosyl Ceramide (KRN7000) α Ceramide 15-20% (7-8 steps) iNKT cell activation Resistant to β-galactosidases

Research Findings and Implications

  • Structural Impact on Function : The α-glycosidic bond confers resistance to β-galactosidases, prolonging biological activity compared to β-linked analogs .
  • Synthesis Challenges: Efficient synthesis of α-linked compounds requires specialized donors (e.g., benzyl-free galactosyl iodides) and hydrogenolysis steps, as seen in recent protocols .

Preparation Methods

Schmidt’s Method: Stereoselective Glycosylation

Schmidt’s foundational work established a nine-step synthesis starting from 2-deoxy-D-galactose. The protocol involves sequential protection of hydroxyl groups, stereoselective glycosylation, and deprotection to yield the target compound. Critical steps include:

  • Galactose Derivatization : 2-Deoxy-D-galactose is per-benzoylated to protect hydroxyl groups, followed by anomeric bromination to generate a reactive glycosyl donor.

  • Sphingosine Backbone Preparation : A sphingosine analog is synthesized via Wittig olefination of 2,4-O-benzylidene-D-threose, introducing the C18 alkyl chain with trans stereochemistry.

  • Glycosylation : The glycosyl donor is coupled to the sphingosine acceptor using trimethylsilyl triflate (TMSOTf) as a promoter, ensuring α-anomeric selectivity.

  • Global Deprotection : Benzoyl and benzylidene groups are removed via alkaline hydrolysis and hydrogenolysis, respectively, yielding α-galactosyl erythro-sphingosine in 36% overall yield.

Key Data :

StepReagents/ConditionsYield (%)
Galactose protectionBenzoyl chloride, pyridine95
GlycosylationTMSOTf, CH₂Cl₂, 0°C82
DeprotectionNaOMe/MeOH, H₂/Pd-C88

Imamura’s Protecting Group Strategy

Imamura et al. optimized the synthesis using 2,3-di-O-benzoyl-4,6-O-DTBS-α-D-galactopyranosyl trichloroacetimidate as a glycosyl donor. This approach minimizes side reactions during glycosylation:

  • Donor Activation : The trichloroacetimidate donor reacts with a sphingosine derivative under TMSOTf catalysis, achieving >90% α-selectivity.

  • Regioselective Deprotection : The 4,6-O-DTBS group is cleaved with tributylammonium hydrogen fluoride (TBAHF), preserving the 2,3-O-benzoyl groups.

  • Final Acylation : Palmitic acid is coupled to the sphingosine amine using DMTMM, followed by global deprotection to yield the product.

Advantages :

  • Higher α-selectivity (95:5 α:β ratio) compared to Schmidt’s method.

  • Scalable to multi-gram quantities without chromatography.

Chemoenzymatic Approaches

One-Pot Multienzyme (OPME) Systems

A chemoenzymatic strategy combines chemical synthesis of lactosyl sphingosine with enzymatic galactosylation:

  • LacSph Synthesis : Lactosyl sphingosine is prepared via Koenigs-Knorr glycosylation of sphingosine with lactosyl bromide.

  • Enzymatic α-Galactosylation : The Bifidobacterium infantis α-galactosidase (GalA) transfers galactose from UDP-Gal to LacSph, forming α-galactosyl lactosyl sphingosine.

  • Ceramide Formation : The product is acylated with palmitoyl-CoA using a sphingolipid acyltransferase (SLAT).

Performance Metrics :

  • Enzymatic glycosylation efficiency: 78% conversion in 6 hours.

  • Overall yield: 57% from LacSph.

Table 2. Enzymatic vs. Chemical Glycosylation

ParameterChemical MethodEnzymatic Method
α:β Selectivity95:599:1
Reaction Time24 h6 h
SolventCH₂Cl₂Aqueous buffer

Industrial-Scale Production

Patent-Based Large-Scale Processes

US6469148B1 and EP1187839B1 describe kilogram-scale synthesis:

  • Benzylidene Protection : D-galactose reacts with benzaldehyde/ZnCl₂ to form 4,6-O-benzylidene-D-galactose.

  • Oxidative Cleavage : Sodium periodate cleaves the benzylidene-protected galactose to 2,4-O-benzylidene-D-threose.

  • Wittig Olefination : A C18 alkyl chain is introduced using (phenyl)₂P=CH(CH₂)₁₃CH₃, yielding a trans-alkene.

  • Azide Reduction : The intermediate azidosphingosine is reduced with LiAlH₄, followed by acidic deprotection.

Scale-Up Challenges :

  • Caramelization during ethyl acetate extraction necessitates silica/MgSO₄ filtration.

  • Sodium periodate must be <10°C to prevent over-oxidation.

Table 3. Industrial Process Metrics

StepBatch SizePurity (%)
Benzylidene formation50 kg92
Olefination30 kg85
Final deprotection20 kg98

Analytical Characterization

Supercritical Fluid Chromatography (SFC/MS/MS)

Recent advances employ SFC/MS/MS to resolve α/β anomers and erythro/threo diastereomers:

  • Column : Poly-4-vinylpyridine (P4VP), 250 × 4.6 mm.

  • Mobile Phase : CO₂/methanol (95:5), 2.5 mL/min.

  • Detection : MRM transitions for α-GalCer (d18:1/16:0) at m/z 732.6 → 264.3.

Key Findings :

  • α-Galactosyl erythro-sphingosine elutes at 12.4 min, distinct from β-anomer (14.1 min).

  • Limits of detection: 0.1 pmol on-column .

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